

In-Depth Technical Guide: YM-155 Solubility, Preparation, and Handling[1]

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Compound of Interest

Compound Name: YM-155 hydrochloride

CAS No.: 355406-09-6

Cat. No.: B1602956

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Executive Summary

YM-155, chemically known as Sepantronium Bromide, is a first-in-class small molecule survivin suppressant.[1][2] While often colloquially referred to in various salt forms, the standard commercial and clinical preparation is the bromide salt. This guide addresses the critical solubility parameters of YM-155 in DMSO and water, providing researchers with a self-validating protocol for preparation.

Achieving consistent biological data with YM-155 requires strict adherence to solubility limits. Unlike many hydrophobic inhibitors, YM-155 exhibits high water solubility but limited stability in aqueous solution, creating a specific handling paradox: it dissolves easily in water but must be stored in organic solvent (DMSO) to prevent degradation.[1]

Physicochemical Profile

Before solubilization, verify the identity of your compound. The "hydrochloride" designation is frequently a misnomer in vendor catalogs for the standard Sepantronium Bromide.

Property	Detail
Compound Name	YM-155 (Sepantronium Bromide)
CAS Number	781661-94-7
Molecular Formula	C ₂₀ H ₁₉ N ₄ O ₃ [1][3][4][5][6][7] • Br
Molecular Weight	443.30 g/mol
Appearance	Yellow crystalline solid
Primary Target	Survivin (BIRC5) promoter inhibition; Topoisomerase II α

Solubility Dynamics

YM-155 exhibits a unique solubility profile. It is highly soluble in both DMSO and Water, but the choice of solvent dictates the stability of the stock solution.

Quantitative Solubility Data

Data represents approximate maximal solubility at 25°C.

Solvent	Solubility Limit (mg/mL)	Solubility Limit (mM)	Stability (Storage)
Water	~ 80 - 89 mg/mL	~ 180 - 200 mM	< 24 Hours (Use immediately)
DMSO	~ 48 - 60 mg/mL	~ 108 - 135 mM	6 Months at -80°C
Ethanol	~ 6 - 9 mg/mL	~ 13 - 20 mM	Not Recommended for Stock
PBS (pH 7.2)	~ 10 mg/mL	~ 22 mM	Prepare fresh

“

Critical Insight: While YM-155 is highly soluble in water (up to 80 mg/mL), never store aqueous stocks.[1] Hydrolysis and oxidation can occur rapidly. Always prepare a concentrated stock in DMSO for storage and dilute into aqueous media only at the time of the experiment.

Preparation Protocols (The "How-To")

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

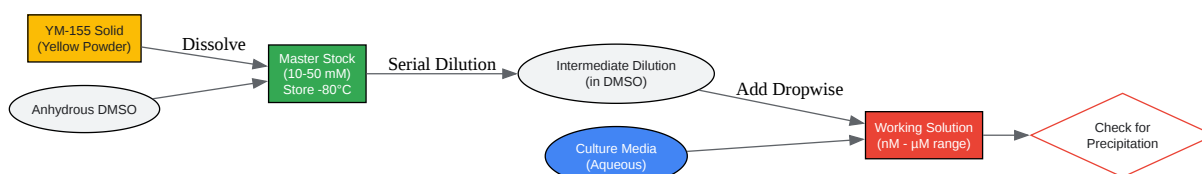
- Weighing: Accurately weigh 4.43 mg of YM-155 powder.
- Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
 - Note: If using a different mass, calculate volume using:
.
- Dissolution: Vortex moderately for 30 seconds. The yellow powder should dissolve rapidly, yielding a clear yellow solution.
 - Validation: Inspect against a light source. If particulate matter remains, sonicate for 5 minutes at 40 kHz.
- Aliquot & Storage:
 - Dispense into 20-50 μ L aliquots in amber, O-ring sealed cryovials.
 - Store at -80°C . Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Aqueous Dilution for Cell Culture (In Vitro)

Objective: Dilute DMSO stock into culture media without precipitation.

- Thaw: Thaw one DMSO stock aliquot at room temperature (do not heat).
- Intermediate Dilution (Optional but Recommended):
 - If the final concentration required is low (e.g., 10 nM), perform a serial dilution in DMSO first to ensure pipetting accuracy.
 - Example: Dilute 10 mM stock 1:100 in DMSO to get 100 μ M working stock.
- Final Dilution:
 - Add the calculated volume of DMSO stock dropwise to the cell culture medium while swirling/agitating the medium.
 - Max DMSO Limit: Ensure final DMSO concentration is $< 0.5\%$ (v/v) to avoid solvent toxicity.
- Validation:
 - YM-155 is highly water-soluble, so precipitation is rare at nanomolar/micromolar concentrations.[1] If the media turns cloudy, check for pH shifts or contamination.

Visualization: Solubilization Workflow



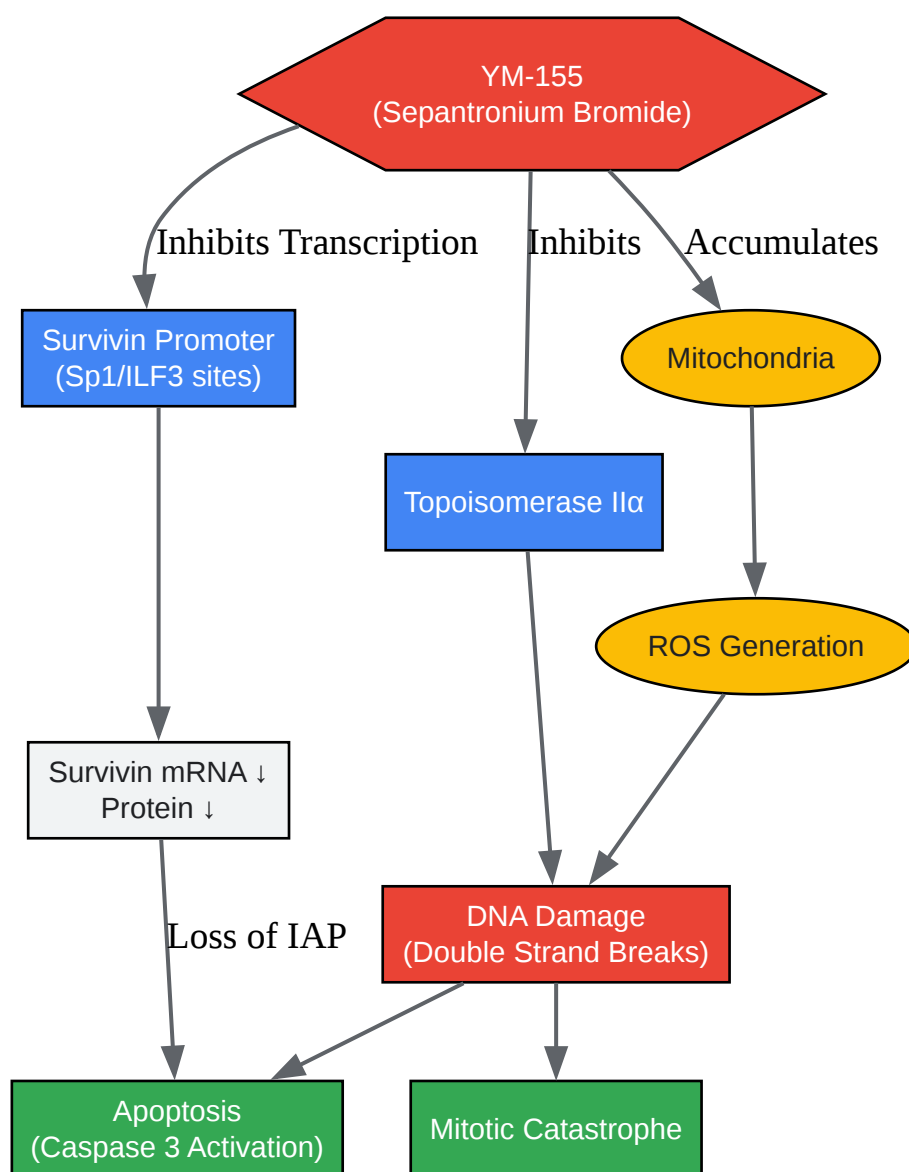
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Figure 1: Logical workflow for preparing YM-155 from solid powder to experimental working solution.

Biological Context & Mechanism

Understanding why you are using YM-155 helps in experimental design. While primarily a Survivin suppressant, recent literature suggests a multi-modal mechanism involving ROS generation and DNA damage.

Mechanistic Pathway



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Figure 2: Multi-modal mechanism of action of YM-155, illustrating both transcriptional suppression of Survivin and induction of DNA damage via ROS/Topoisomerase II α .^[1]

Stability & Troubleshooting

Issue	Cause	Solution
Precipitation in Media	High concentration (>100 μ M) or cold media. ^[1]	Warm media to 37°C before addition. Ensure DMSO < 0.5%.
Color Change	Oxidation of the compound.	Discard if stock turns dark orange/brown. Stock should be clear yellow.
Loss of Potency	Aqueous storage or repeated freeze-thaw. ^[1]	Always use fresh aqueous dilutions. Aliquot DMSO stocks to single-use vials.

References

- Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.^[1] Cancer Research.^[8] Retrieved from [[Link](#)]^[1]

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- To cite this document: BenchChem. [In-Depth Technical Guide: YM-155 Solubility, Preparation, and Handling[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602956/docs#in-depth-technical-guide-ym-155-solubility-preparation-and-handling-1]

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